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Compound of Interest

Compound Name: Terazosin (piperazine D8)

Cat. No.: B15141049 Get Quote

A Comparative Bioequivalence Study of Two
Terazosin Formulations
This guide provides a comprehensive comparison of the bioequivalence of two different

formulations of Terazosin, a medication primarily used to treat high blood pressure and

symptoms of an enlarged prostate. The following sections detail the experimental protocols,

present a comparative analysis of pharmacokinetic data, and visualize the study workflow and

decision-making process for bioequivalence assessment. This information is intended for

researchers, scientists, and professionals in the field of drug development.

Comparative Pharmacokinetic Data
A pivotal bioequivalence study was conducted to compare a test formulation of Terazosin with a

reference formulation. The study, designed as a randomized, open-label, single-dose, two-

period crossover investigation, yielded the following pharmacokinetic parameters.[1] The data

presented in the table below summarizes the key findings from a study conducted in healthy

adult subjects.
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Pharmacokinetic
Parameter

Test Formulation
(Mean ± SD)

Reference
Formulation (Mean
± SD)

Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) 49.72 ± 9.86 61.66 ± 18.37 93.8% - 105.1%

AUC0-t (ng·h/mL) 516.35 ± 107.33 616.58 ± 118.48 88.3% - 108.4%

AUC0-∞ (ng·h/mL) 532.62 ± 112.42 634.99 ± 122.49 Not Reported

Tmax (h) 1.00 (0.25 - 2.00) 0.75 (0.50 - 4.00) Not Applicable

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time

curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma

concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma

concentration. The 90% Confidence Intervals (CI) for the geometric mean ratios of Cmax and

AUC0-t for the test to reference formulation fell within the pre-defined bioequivalence criterion

of 80-125%.[1][2]

Experimental Protocols
The bioequivalence of the two Terazosin formulations was established through a meticulously

designed clinical trial. The following protocol outlines the key methodological aspects of the

study.

Study Design
A randomized, open-label, single-dose, two-period, two-sequence, crossover study design was

employed.[1][3] Healthy, non-smoking male subjects between the ages of 18 and 45 were

enrolled. Each subject received a single 2 mg oral dose of either the test or the reference

Terazosin formulation in each of the two study periods.[2] The two periods were separated by a

washout period of at least one week to ensure complete elimination of the drug from the body

before the administration of the second formulation.[1]

Subject Selection
Healthy adult male volunteers were selected based on a comprehensive medical history,

physical examination, and clinical laboratory tests. Key inclusion criteria included a body mass
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index (BMI) within the normal range and no history of significant medical conditions. Exclusion

criteria included any history of hypersensitivity to Terazosin or related drugs, alcohol or drug

abuse, and the use of any medication that could potentially interfere with the pharmacokinetics

of Terazosin.

Drug Administration and Blood Sampling
After an overnight fast of at least 10 hours, subjects received a single oral dose of the assigned

Terazosin formulation with a standardized volume of water. Blood samples were collected at

pre-dose (0 hours) and at specific time points post-dose to characterize the pharmacokinetic

profile of Terazosin. A representative blood sampling schedule, based on a study in beagle

dogs, includes collection at 0, 0.25, 0.5, 1.0, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, 36, and 48 hours

post-dose.[4] It is important to note that the exact sampling times in human studies may vary

but are designed to adequately capture the absorption, distribution, and elimination phases of

the drug.

Analytical Method
The concentration of Terazosin in plasma samples was determined using a validated high-

performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][2]

This highly sensitive and specific method allows for the accurate quantification of Terazosin in

biological matrices.

Statistical Analysis
The pharmacokinetic parameters Cmax, AUC0-t, and AUC0-∞ were calculated from the plasma

concentration-time data for each subject. To assess bioequivalence, an analysis of variance

(ANOVA) was performed on the log-transformed Cmax and AUC data. The 90% confidence

intervals for the ratio of the geometric means of the test and reference formulations were

calculated. For two formulations to be considered bioequivalent, these confidence intervals

must fall within the predetermined range of 80% to 125%.[1]

Visualizations
The following diagrams illustrate the experimental workflow of the bioequivalence study and the

logical framework for assessing bioequivalence.
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Experimental workflow of a typical bioequivalence study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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